molecular formula C16H24N2O6 B4076780 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4076780
M. Wt: 340.37 g/mol
InChI Key: OSKNRHYVJNJAAZ-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxy group, and an oxalic acid moiety, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-methoxy-4-methylphenol with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under controlled conditions to yield 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine. Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-(2-methoxy-4-methylphenoxy)acetic acid.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with biological receptors, potentially modulating their activity. The methoxy and methyl groups on the aromatic ring may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxy-4-methylphenoxy)acetic acid: Shares the methoxy and methyl groups but lacks the piperazine ring.

    1-(2-Methoxyphenyl)piperazine: Contains the piperazine ring but lacks the oxalic acid moiety.

Uniqueness

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications

Properties

IUPAC Name

1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C2H2O4/c1-12-3-4-13(14(11-12)17-2)18-10-9-16-7-5-15-6-8-16;3-1(4)2(5)6/h3-4,11,15H,5-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKNRHYVJNJAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCNCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
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1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid

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